Akt-IN-6 Pan-Akt Isoform Inhibitory Potency (IC50) Compared to Clinical-Stage ATP-Competitive and Allosteric Inhibitors
Akt-IN-6 demonstrates pan-Akt inhibitory activity with IC50 values below 500 nM against all three Akt isoforms (Akt1, Akt2, Akt3) in cell-free biochemical assays [1]. In contrast, the clinical-stage ATP-competitive inhibitor capivasertib (AZD5363) exhibits significantly higher potency, with IC50 values of 3 nM (Akt1), 8 nM (Akt2), and 8 nM (Akt3) . The allosteric inhibitor MK-2206 shows an intermediate profile with IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) [2]. This potency differential indicates that Akt-IN-6 is a moderately potent pan-inhibitor suitable for research contexts where maximal target engagement is not the primary objective, or where a less potent tool compound is required for pathway modulation studies.
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Akt1: < 500 nM; Akt2: < 500 nM; Akt3: < 500 nM |
| Comparator Or Baseline | Capivasertib: Akt1 = 3 nM, Akt2 = 8 nM, Akt3 = 8 nM; MK-2206: Akt1 = 8 nM, Akt2 = 12 nM, Akt3 = 65 nM |
| Quantified Difference | Capivasertib is >100-fold more potent against Akt1; MK-2206 is >60-fold more potent against Akt1. |
| Conditions | Cell-free enzymatic assays (vendor-reported data) |
Why This Matters
Moderate potency may reduce off-target toxicity and allow for wider dosing windows in exploratory in vivo studies.
- [1] GlpBio. AKT-IN-6 Product Page. GC62190. IC50s < 500nM for Akt1, Akt2, Akt3. Patent WO2013056015A1. View Source
- [2] Yan L, et al. MK-2206: A potent oral allosteric AKT inhibitor. Cancer Res. 2009;69(9_Supplement):DDT01-1. IC50s: Akt1=8 nM, Akt2=12 nM, Akt3=65 nM. View Source
